2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide
Overview
Description
2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide is a heterocyclic compound that features both thiazole and thiophene rings. These structures are known for their diverse biological activities and are commonly found in various pharmacologically active molecules . The compound’s unique structure makes it a subject of interest in medicinal chemistry and other scientific research fields.
Scientific Research Applications
2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit . For instance, some thiazole derivatives known as complex II inhibitors have been used extensively to elucidate the structure-function relationships of complex II .
Biochemical Pathways
Thiazole derivatives are known to influence various biochemical pathways due to their diverse biological activities . For instance, some thiazole derivatives have been found to enhance biotin production through both traditional chemical mutagenesis and advanced metabolic engineering .
Pharmacokinetics
A study on a similar compound, tienilic acid, found that it was metabolized in various animals, with its metabolites determined in bile, urine, and plasma following intravenous and oral administration .
Result of Action
Thiazole derivatives are known to exhibit diverse biological activities, which would result in various molecular and cellular effects depending on the specific activity .
Action Environment
The success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This suggests that environmental factors could potentially influence the action of 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide.
Biochemical Analysis
Biochemical Properties
2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with phenylalanine hydroxylase, an enzyme crucial for the hydroxylation of phenylalanine to tyrosine . This interaction is competitive, indicating that this compound can inhibit the enzyme’s activity by binding to its active site. Additionally, this compound has shown potential in inhibiting phenylalanine intestinal transport, suggesting its role in modulating amino acid absorption .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to affect the expression of genes involved in oxidative stress responses and metabolic pathways . This compound can also alter cellular metabolism by inhibiting key enzymes, leading to changes in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity and altering their function. This inhibition can lead to changes in gene expression, as the compound can modulate transcription factors and other regulatory proteins . Additionally, this compound can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce chronic changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to modulate metabolic pathways without causing significant toxicity . At higher doses, it can induce adverse effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. It has been shown to inhibit acetyl-CoA synthetase 2 (ACSS2), a key enzyme in the conversion of acetate to acetyl-CoA . This inhibition can lead to alterations in the tricarboxylic acid cycle and oxidative phosphorylation, affecting energy production and metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, accumulating in specific tissues where it exerts its biological effects . Its distribution is influenced by factors such as tissue permeability and the presence of binding proteins that facilitate its localization .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production . This localization is directed by targeting signals and post-translational modifications that guide the compound to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide typically involves the reaction of 2-thiophenecarboxylic acid hydrazide with 2-bromo-1,3-thiazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The thiazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Comparison with Similar Compounds
Similar Compounds
2,5-Di(2-thienyl)pyrrole: Known for its electrochemical properties and used in the production of conducting polymers.
Thiazole derivatives: Exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Uniqueness
2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide stands out due to its unique combination of thiazole and thiophene rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
2-thiophen-2-yl-1,3-thiazole-4-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS2/c9-11-7(12)5-4-14-8(10-5)6-2-1-3-13-6/h1-4H,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTMEFBCYDRAQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=CS2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372511 | |
Record name | 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154323-99-6 | |
Record name | 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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